

Progesterone-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Progesterone-d9

Cat. No.: B563532

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This technical guide provides an in-depth overview of **Progesterone-d9**, a deuterated analog of progesterone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in quantitative analysis, and the biological signaling pathways of its non-deuterated counterpart, progesterone.

Core Data Summary

Progesterone-d9 is a stable, isotopically labeled form of progesterone, widely utilized as an internal standard in analytical chemistry. Its physical and chemical properties are summarized below.

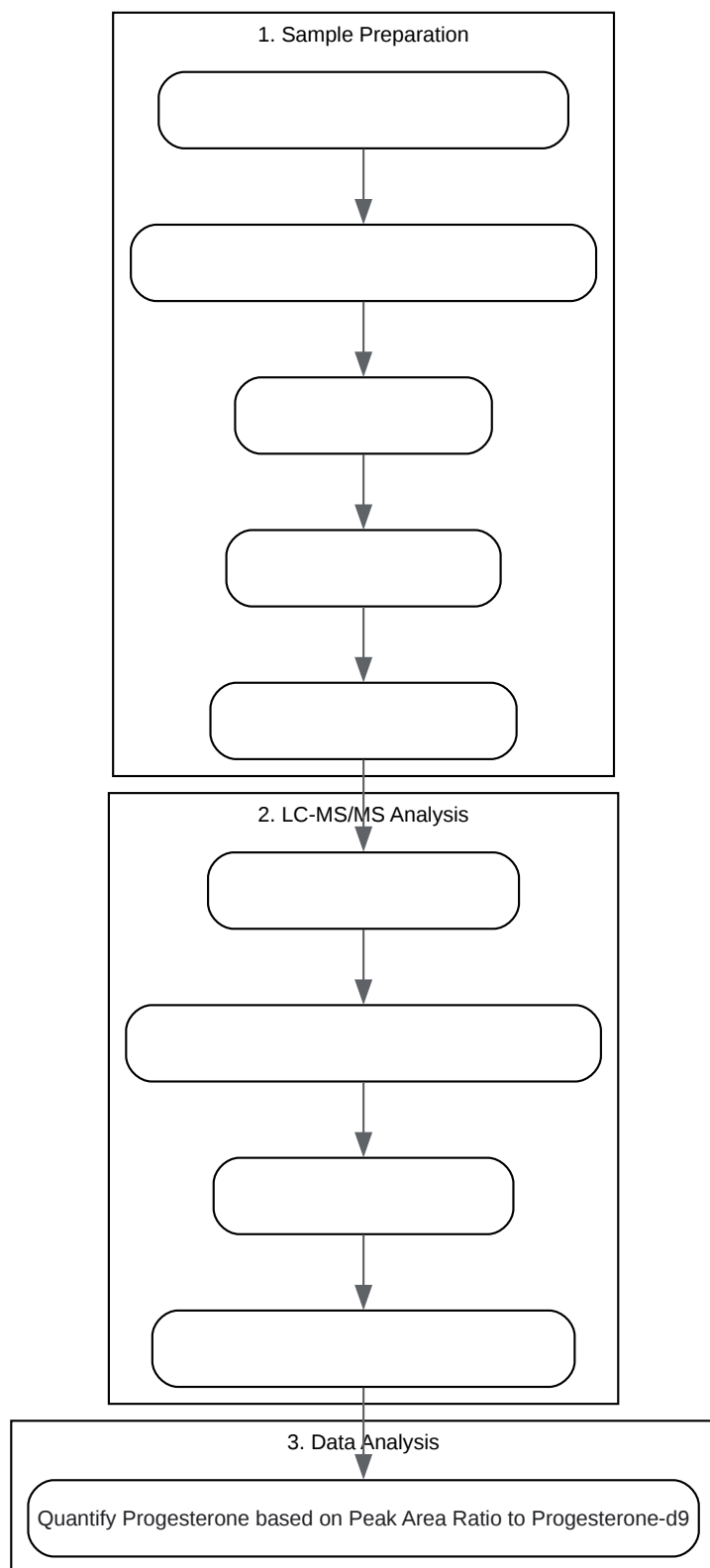
Property	Value	Reference
CAS Number	15775-74-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₂₁ H ₂₁ D ₉ O ₂	
Molecular Weight	323.5 g/mol	
Synonyms	Pregn-4-ene-3,20-dione- 2,2,4,6,6,17,21,21,21-d ₉ , Cyclogest-d ₉	
Purity	≥98%	
Formulation	Solid	

Application in Quantitative Analysis: Experimental Protocol

Progesterone-d₉ is the preferred internal standard for the accurate quantification of progesterone in biological matrices by mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for analyte loss during sample preparation and variations in instrument response.

A generalized experimental workflow for the quantification of progesterone using **Progesterone-d₉** as an internal standard is detailed below. This protocol is a composite of methodologies described in the literature and may require optimization for specific applications.

Experimental Workflow for Progesterone Quantification



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Caption: Generalized workflow for progesterone quantification using **Progesterone-d9**.

Methodology Details:

- Sample Preparation:
 - A known concentration of **Progesterone-d9** is added to the biological sample.
 - Progesterone and **Progesterone-d9** are extracted from the matrix using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
 - The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
- LC-MS/MS Analysis:
 - The reconstituted sample is injected into an LC-MS/MS system.
 - Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.
 - Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both progesterone and **Progesterone-d9** are monitored. For example, m/z 315.01 for progesterone and m/z 324.12 for **Progesterone-d9** have been reported as molecular ions.
- Data Analysis:
 - The concentration of progesterone in the sample is determined by comparing the peak area of the analyte to that of the internal standard (**Progesterone-d9**).

Progesterone Signaling Pathways

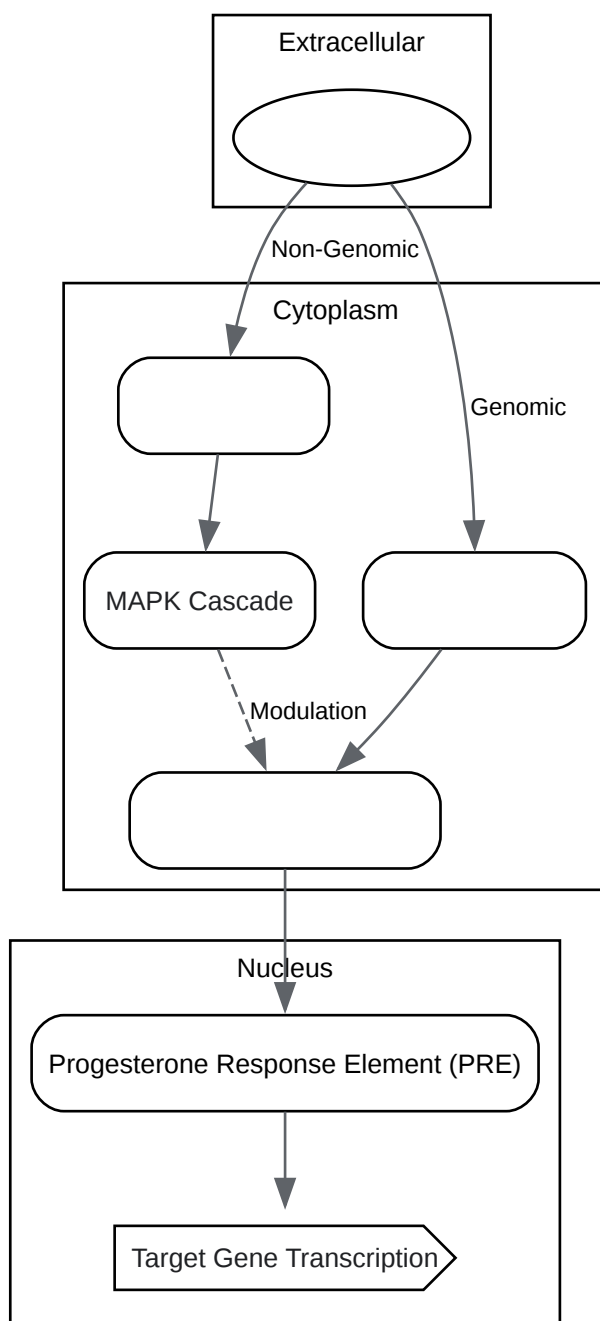
Progesterone exerts its biological effects through both classical and non-classical signaling pathways.

Classical (Genomic) Signaling Pathway

The classical pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which are members of the nuclear receptor superfamily. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs), leading to the regulation of target gene transcription. This genomic mechanism is responsible for many of the long-term effects of progesterone on cellular processes like proliferation and differentiation.

Non-Classical (Non-Genomic) Signaling Pathway

Progesterone can also initiate rapid signaling events that are independent of gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway. This can, in turn, influence the activity of other signaling molecules and transcription factors.



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Caption: Overview of genomic and non-genomic progesterone signaling pathways.

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